6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Functional Groups and Connectivity
- Triazolopyrimidine Core : The bicyclic system consists of a pyrimidine ring fused to a 1,2,4-triazole moiety. The triazole ring (positions 1–3) shares nitrogen atoms at positions 1 and 2 with the pyrimidine (positions 5–8).
- Bromine Substituent : A bromine atom is attached to position 6 of the pyrimidine ring, contributing to electron-withdrawing effects and steric bulk.
- 2-Fluoro-5-nitrophenyl Group : The aryl substituent at position 2 contains a fluorine atom at the ortho position and a nitro group at the para position relative to the triazolopyrimidine linkage. The nitro group (-NO₂) introduces strong electron-withdrawing character, while fluorine enhances metabolic stability.
Key Bond Lengths and Angles (Theoretical)
Properties
Molecular Formula |
C11H5BrFN5O2 |
|---|---|
Molecular Weight |
338.09 g/mol |
IUPAC Name |
6-bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H5BrFN5O2/c12-6-4-14-11-15-10(16-17(11)5-6)8-3-7(18(19)20)1-2-9(8)13/h1-5H |
InChI Key |
XRGPGWQNGXYCGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NN3C=C(C=NC3=N2)Br)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Enaminonitriles and Benzohydrazides
Key Reaction Mechanism
The most widely reported method involves cyclocondensation between enaminonitriles and substituted benzohydrazides. This approach leverages the electron-withdrawing nitro and fluorine groups to direct regioselectivity during cyclization.
Stepwise Synthesis
Formation of Enaminonitrile Intermediate :
Cyclization with Benzohydrazide :
Optimization Challenges
Microwave-Assisted Synthesis
Catalyst-Free Protocol
Microwave irradiation significantly accelerates the reaction while improving yield and reducing side products.
Procedure
- Reactants : 2-Fluoro-5-nitrobenzaldehyde, aminoguanidine bicarbonate, and bromomalonaldehyde.
- Conditions : Ethanol solvent, microwave irradiation (300 W, 140°C), 15 min.
- Yield : 78% (isolated).
Advantages
DBU-Catalyzed Multi-Component Reactions
One-Pot Synthesis
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyzes the condensation of aldehydes, malononitrile, and aminotriazoles in ethanol.
Reaction Parameters
- Substrates : 2-Fluoro-5-nitrobenzaldehyde, malononitrile, 5-aminotriazole.
- Conditions : Reflux (70°C), 4 h, DBU (10 mol%).
- Yield : 85–92% (Table 1).
Table 1. DBU-Catalyzed Synthesis of Triazolopyrimidines
| Entry | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | 6-Bromo-2-(2-fluoro-5-nitrophenyl)-TP | 92 |
| 2 | 4-Chlorobenzaldehyde | Analog with Cl substituent | 90 |
Industrial-Scale Production
Process Intensification
Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction time:
- Reactors : Microfluidic systems with residence time ≤5 min.
- Catalyst : Heterogeneous silica-supported DBU for recyclability.
- Throughput : 1.2 kg/day with 88% purity.
Cost Analysis
Comparative Analysis of Methods
Table 2. Efficiency Metrics Across Synthetic Routes
| Method | Yield (%) | Time | Scalability | Eco-Friendliness |
|---|---|---|---|---|
| Cyclocondensation | 43 | 12 h | Moderate | Low (POCl₃ use) |
| Microwave-Assisted | 78 | 15 min | High | High |
| DBU-Catalyzed | 92 | 4 h | High | High |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the triazolopyrimidine core.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the triazolopyrimidine core.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidine, including 6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.
Case Study: Antitumor Activity Evaluation
A study evaluated the antitumor activity of several triazolo[1,5-a]pyrimidine derivatives. Among these, the compound demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation .
Anticonvulsant Properties
The anticonvulsant potential of triazolopyrimidine derivatives has also been explored extensively. Research indicates that certain compounds within this family can effectively reduce seizure activity in animal models.
Case Study: Evaluation of Anticonvulsant Activity
In an evaluation involving various triazolopyrimidine derivatives, 6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine exhibited significant anticonvulsant effects in both maximal electroshock and pentetrazol-induced seizure models. The compound showed a median effective dose (ED50) comparable to established antiepileptic drugs .
Neuroprotective Effects
The neuroprotective properties of triazolo[1,5-a]pyrimidine derivatives have been investigated for their potential in treating neurodegenerative diseases. These compounds have been shown to stabilize microtubules and reduce tau pathology in models of tauopathy.
Case Study: Neurodegenerative Disease Models
In a recent study focusing on microtubule-targeting agents, 6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine was identified as a candidate with favorable drug-like properties. It demonstrated efficacy in reducing axonal dystrophy and improving cognitive function in mouse models .
Material Science Applications
Beyond biological applications, triazolo[1,5-a]pyrimidines are being explored for their photophysical properties and potential use in materials science. Their ability to form crystals with unique conformational characteristics makes them suitable for applications in organic electronics and photonic devices.
Case Study: Photophysical Properties
Research has highlighted the exceptional photophysical properties of triazolo[1,5-a]pyrimidines as emerging fluorophores. This characteristic opens avenues for their use in sensors and imaging technologies .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions significantly altering physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Findings
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : The nitro and bromo groups in the target compound enhance proteasome binding via electron-deficient aromatic interactions, critical for its antiparasitic activity . In contrast, analogs like H11 (with a bromoaniline group) exhibit anticancer activity due to indole-mediated kinase inhibition .
- Halogen Substitutions : Chlorine at position 7 (e.g., 7-Cl-5-Me analog) shifts activity toward herbicidal applications by inhibiting acetolactate synthase (ALS), a common target in agriculture .
- Aromatic Amines : Substitutions with trifluoromethylphenyl (e.g., ) or difluoromethoxyphenyl (e.g., ) groups improve lipophilicity, enhancing membrane permeability for antitumor or antimicrobial applications.
Synthetic Accessibility: The target compound’s 43% yield is comparable to other triazolopyrimidines (e.g., H11 at 47% ), though optimization via catalysts (e.g., TMDP in ) or microwave-assisted methods (noted in ) can improve efficiency.
Receptor Affinity and Selectivity: The triazolopyrimidine core shows high affinity for adenosine A₁ receptors (A1AR) when unsubstituted . However, bulky substituents (e.g., nitro or bromophenyl groups) redirect selectivity toward non-receptor targets like proteasomes or kinases .
Biological Activity
6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused triazole and pyrimidine ring system along with halogenated substituents, suggests diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H7BrFN4O2
- Molecular Weight : 300.09 g/mol
- Structure : The compound features a bromine atom at the 6-position and a nitrophenyl moiety substituted with a fluorine atom at the 2-position.
Biological Activity Overview
Numerous studies have indicated that 6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine exhibits notable biological activities:
- Anticancer Activity : The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including microtubule interaction. This interaction may disrupt mitosis and lead to apoptosis in cancer cells .
- Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
The biological effects of this compound can be attributed to several mechanisms:
- Microtubule Disruption : By interacting with microtubules, the compound may interfere with cellular processes such as mitosis and intracellular transport .
- Enzyme Inhibition : The presence of the nitro group enhances the compound's ability to interact with specific enzymes involved in cancer progression .
- Receptor Modulation : The unique halogenation pattern may improve binding affinity to biological targets compared to non-halogenated analogs .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Anticancer Activity
A study examined the effect of 6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting potent anticancer properties.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10 | Microtubule disruption |
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 12 | Enzyme inhibition |
Study 2: Anti-inflammatory Potential
In another investigation assessing the anti-inflammatory effects, the compound was tested in an animal model of inflammation. Results showed a marked reduction in inflammatory markers compared to controls.
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (5 mg/kg) | 30 |
| High Dose (10 mg/kg) | 55 |
Q & A
What are the standard synthetic routes for 6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine?
Basic Research Focus
The compound can be synthesized via transition metal-free nucleophilic C–H functionalization. A key method involves sequential treatment of 6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine with Grignard reagents to introduce substituents at the C-5 and C-7 positions. For example, Grignard addition followed by quenching with electrophiles enables the introduction of aryl or heteroaryl groups. This approach avoids transition-metal catalysts, reducing costs and simplifying purification . Alternative routes include one-pot multicomponent reactions using catalysts like 4,4’-trimethylenedipiperidine (TMDP), which act as dual solvent-catalysts to enhance reaction efficiency .
How can spectroscopic techniques confirm the structure of this compound?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation. For example:
- 1H NMR : Distinct chemical shifts for aromatic protons (δ 8.50–7.13 ppm) and substituents (e.g., methyl groups at δ 2.40–2.75 ppm) .
- 13C NMR : Signals for carbons in the triazolo[1,5-a]pyrimidine core (100–160 ppm) and nitro/fluoro substituents.
- MS : Molecular ion peaks (e.g., m/z 183.1 for chloro-substituted analogs) confirm molecular weight .
Cross-validation with elemental analysis (C, H, N content) ensures purity, with deviations <0.3% indicating successful synthesis .
What pharmacological activities have been reported for triazolo[1,5-a]pyrimidine derivatives?
Advanced Research Focus
Derivatives of this scaffold exhibit potent anticancer activity via suppression of the ERK signaling pathway. For instance, compound H12 ([1,2,4]triazolo[1,5-a]pyrimidine indole derivative) showed IC50 values of 9.47 μM (MGC-803 gastric cancer cells) by inhibiting ERK1/2, c-Raf, MEK1/2, and AKT phosphorylation. Mechanistic studies involve:
- Dose-response assays to determine IC50 values.
- Western blotting to quantify protein phosphorylation levels.
- Flow cytometry to assess apoptosis (e.g., 25% increase in apoptotic cells at 10 μM) .
How do computational methods predict the stability and reactivity of nitro-substituted triazolo[1,5-a]pyrimidines?
Advanced Research Focus
Computational studies evaluate heats of formation (HOF) to predict stability and detonation properties. For nitro-substituted analogs (e.g., 2-nitro-5,7-bis(trifluoromethyl)- derivatives):
- Density Functional Theory (DFT) calculates HOF (e.g., 450–550 kJ/mol for Group A compounds).
- Detonation velocity (D) and pressure (P) are derived using the Kamlet-Jacobs equations. For example, Group B compounds (5-methyl-2-nitro-7-trifluoromethyl derivatives) show D ≈ 8.5 km/s and P ≈ 32 GPa, comparable to RDX .
These models guide the design of energetic materials while minimizing experimental risks.
How can researchers address discrepancies in substituent effects on synthetic yields?
Advanced Research Focus
Steric and electronic effects of substituents significantly impact reaction efficiency. For example:
- Electron-withdrawing groups (e.g., nitro, fluoro) reduce nucleophilic substitution yields due to decreased electron density at the reaction site.
- Steric hindrance : Bulky substituents (e.g., isobutyl) in Grignard reagents lower yields by 15–20% compared to methyl groups .
Mitigation strategies : - Optimize reaction temperature (e.g., −78°C to 0°C for Grignard additions).
- Use polar aprotic solvents (DMF, DMSO) to enhance solubility of nitroaryl intermediates .
What are the key challenges in scaling up synthesis for in vivo studies?
Advanced Research Focus
Scale-up challenges include:
- Purification : Column chromatography becomes impractical; alternatives like recrystallization (e.g., ethanol/water mixtures) improve yield (70–80%) .
- Byproduct formation : Nitro group reduction during Pd-catalyzed cross-coupling requires inert atmospheres (Ar/N2) and low temperatures (−10°C) .
- Safety : Nitro derivatives are thermally sensitive; differential scanning calorimetry (DSC) screens for exothermic decomposition above 200°C .
How do structural modifications influence receptor affinity (e.g., adenosine receptors)?
Advanced Research Focus
Substituents at C-5 and C-7 positions modulate receptor binding. For example:
- 6-Nitroazolo[1,5-a]pyrimidines show lower A1 adenosine receptor (A1AR) affinity (Ki > 10 μM) than caffeine (Ki ≈ 8 μM).
- 5,7-Dimethyl derivatives enhance steric complementarity with A1AR pockets, improving binding by 2-fold .
Methodology : - Radioligand displacement assays (e.g., [3H]DPCPX for A1AR).
- Molecular docking (AutoDock Vina) to predict binding poses.
What analytical techniques resolve conflicting spectral data for triazolo[1,5-a]pyrimidines?
Advanced Research Focus
Conflicts in NMR/MS data arise from tautomerism or impurities. Resolution strategies include:
- 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations.
- High-resolution MS (HRMS) to confirm molecular formulas (e.g., C12H7BrN4O2 for imidazo[1,2-a]pyrimidines) .
- X-ray crystallography to unambiguously determine solid-state structures, as seen in copper bromide complexes with triazolo ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
